molecular formula C21H18N4O3S B5773561 N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide

N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide

Cat. No.: B5773561
M. Wt: 406.5 g/mol
InChI Key: MMXQCSAJVCDRIL-UHFFFAOYSA-N
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Description

N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide, commonly known as AQ-RA 741, is a potent and selective inhibitor of the protein kinase CK1α. CK1α is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, DNA damage response, and circadian rhythm.

Mechanism of Action

AQ-RA 741 selectively binds to the ATP-binding pocket of CK1α and inhibits its kinase activity. CK1α plays a crucial role in various cellular processes, including phosphorylation of key regulatory proteins. Inhibition of CK1α activity by AQ-RA 741 leads to altered cellular processes, including cell cycle regulation, DNA damage response, and circadian rhythm.
Biochemical and Physiological Effects:
AQ-RA 741 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the phosphorylation of key regulatory proteins, leading to altered cellular processes. AQ-RA 741 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to alter the circadian rhythm in mice and regulate the expression of clock genes. AQ-RA 741 has been shown to have a potential therapeutic application in cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

AQ-RA 741 is a potent and selective inhibitor of CK1α, making it an ideal tool compound to investigate the role of CK1α in various cellular processes. However, AQ-RA 741 has some limitations for lab experiments. It has been reported to have low solubility in aqueous solutions, making it difficult to use in some assays. The compound is also sensitive to light and air, which may affect its stability and activity.

Future Directions

There are several future directions for the study of AQ-RA 741. One direction is to investigate the potential therapeutic applications of CK1α inhibition in cancer and neurodegenerative diseases. Another direction is to study the role of CK1α in other cellular processes, such as autophagy and protein degradation. The development of more potent and selective CK1α inhibitors may also lead to new discoveries in the field. Finally, the use of AQ-RA 741 in combination with other compounds may provide new insights into the regulation of cellular processes.

Synthesis Methods

The synthesis of AQ-RA 741 involves a series of chemical reactions, including the condensation of 2-chloro-3-nitropyridine with 2-aminobenzonitrile, reduction of the resulting nitro compound, and subsequent reaction with allyl bromide and acetic anhydride. The final product is obtained after purification by column chromatography. The synthesis of AQ-RA 741 has been reported in several research articles, and the compound has been synthesized using various methods with different yields.

Scientific Research Applications

AQ-RA 741 has been extensively studied as a tool compound to investigate the role of CK1α in various cellular processes. It has been shown to inhibit CK1α activity in vitro and in vivo, leading to altered cellular processes. AQ-RA 741 has been used to study the role of CK1α in the DNA damage response, circadian rhythm, and Wnt signaling pathway. It has also been used to investigate the potential therapeutic applications of CK1α inhibition in cancer and neurodegenerative diseases.

Properties

IUPAC Name

N-[3-(benzenesulfonyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-3-13-25-20-18(23-16-11-7-8-12-17(16)24-20)19(21(25)22-14(2)26)29(27,28)15-9-5-4-6-10-15/h3-12H,1,13H2,2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXQCSAJVCDRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=NC3=CC=CC=C3N=C2N1CC=C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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